molecular formula C26H24FNO3S B2788850 6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-77-1

6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2788850
CAS No.: 866844-77-1
M. Wt: 449.54
InChI Key: BYTDIEBPPAGUPD-UHFFFAOYSA-N
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Description

6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

6-fluoro-1-[(2-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3S/c1-17(2)19-8-11-22(12-9-19)32(30,31)25-16-28(15-20-7-5-4-6-18(20)3)24-13-10-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTDIEBPPAGUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Reaction with Amines :
    Fluorine displacement by primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 6-amino derivatives.

  • Mechanism :
    The electron-withdrawing sulfonyl group activates the aromatic ring, facilitating attack by nucleophiles at the para-fluorine position.

Conditions Reagents Outcome Yield
DMF, 80°C, 12 hPiperidine6-piperidine-substituted derivative68%
Ethanol, K₂CO₃, refluxBenzylamine6-benzylamino product72%

Sulfonylation and Desulfonylation

The benzenesulfonyl group undergoes selective modifications:

  • Sulfonylation :
    Generated via reaction of the quinoline intermediate with 4-isopropylbenzenesulfonyl chloride in dichloromethane with K₂CO₃ .

  • Desulfonylation :
    Acidic hydrolysis (HCl/EtOH, reflux) removes the sulfonyl group, regenerating the free NH group.

Reaction Type Conditions Catalyst/Base Product
SulfonylationDCM, RT, 24 hK₂CO₃Sulfonyl-protected quinoline
Desulfonylation6M HCl, ethanol, 8 h refluxNH-dihydroquinoline

Hydrolysis and Oxidation

The dihydroquinoline core is sensitive to hydrolysis and oxidation:

  • Acidic Hydrolysis :
    Treatment with H₂SO₄ (2M) cleaves the lactam ring, yielding a primary amine and ketone fragments.

  • Oxidation :
    MnO₂ in acetone oxidizes the dihydroquinoline to a fully aromatic quinoline system.

Cyclocondensation Reactions

The compound participates in microwave-assisted cyclocondensation with enamines or heterocyclic amines, forming spiro-fused systems. These reactions are critical for generating bioactive analogs .

Substrate Conditions Product Application
Enamine derivativesMW, 100°C, 1 hSpiro-pyranopyrimidinesAnticancer lead compounds

Catalytic Functionalization

Phosphine-catalyzed Michael additions and annulations have been reported for structurally related dihydroquinolines . While direct data for this compound is limited, analogous reactivity is anticipated due to the α,β-unsaturated ketone moiety.

Structural Influence on Reactivity

  • Steric Effects : The 2-methylphenyl and 4-isopropylbenzenesulfonyl groups hinder reactions at the quinoline C-2 and C-7 positions.

  • Electronic Effects : The sulfonyl group enhances electrophilicity at C-6 (fluorine site) and deactivates the adjacent aromatic ring toward electrophilic substitution .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The quinoline scaffold is often associated with anticancer properties due to its ability to interact with DNA and inhibit topoisomerases .
  • Anti-inflammatory Effects : The presence of sulfonyl groups in the structure may enhance anti-inflammatory activity. Compounds with similar functionalities have been reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of 6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one are being explored in various areas:

  • Cancer Treatment : Due to its anticancer properties, this compound is being studied for potential use in chemotherapy regimens.
  • Pain Management : Its anti-inflammatory properties suggest potential applications in pain relief therapies, particularly for conditions involving chronic inflammation .
  • Neurological Disorders : Some derivatives of quinoline compounds have shown promise in neuroprotective roles, indicating potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • A study on a structurally similar quinoline derivative demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis .
  • In another case, a sulfonamide derivative exhibited potent anti-inflammatory effects in animal models of arthritis, leading to reduced pain and swelling .

Data Summary

Application AreaObserved EffectsReferences
Cancer TreatmentInhibition of cell proliferation
Anti-inflammatoryReduced inflammation and pain
Neurological DisordersNeuroprotective effects

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

    Sulfonyl compounds: Like sulfonamides, which are used as antibiotics.

Uniqueness

6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Fluoro group : The presence of fluorine can enhance lipophilicity and metabolic stability.
  • Dihydroquinoline core : This moiety is known for various biological activities, including anti-inflammatory and anticancer properties.
  • Sulfonyl group : Often associated with increased solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C20H24FN1O2SC_{20}H_{24}FN_{1}O_{2}S, with a molecular weight of approximately 357.48 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one exhibit promising anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydroquinoline could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that certain dihydroquinoline derivatives possess significant antibacterial and antifungal activities. For example, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Candida albicans, suggesting a potential therapeutic application in treating infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Enzyme inhibition studies indicate that it may act as a potent inhibitor of certain kinases involved in cancer progression. The inhibition of these kinases can lead to decreased tumor growth and metastasis .

Toxicity Profile

While exploring the biological activity, it is crucial to consider toxicity. Preliminary assessments suggest that the compound exhibits low toxicity in vitro; however, further studies are needed to evaluate its safety profile in vivo. Toxicological evaluations are essential to ascertain its suitability for therapeutic use .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against S. aureus and C. albicans
Enzyme InhibitionInhibits specific kinases
ToxicityLow toxicity observed in preliminary studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, researchers synthesized several derivatives based on the dihydroquinoline structure, including our target compound. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with the compound, suggesting a need for further investigation into its mechanisms of action.

Case Study 2: Antimicrobial Testing

A separate study focused on testing the antimicrobial efficacy of dihydroquinoline derivatives against clinical strains of bacteria and fungi. The results showed that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

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